3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a chemical compound with potential therapeutic applications. It belongs to the class of organic compounds known as piperidines, which are heterocyclic compounds containing a piperidine ring. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Dihydropyrimidinone Ring: The dihydropyrimidinone ring is formed through a multi-step reaction involving cyclization and condensation reactions.
Cyclopropyl Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the dihydropyrimidinone and cyclopropyl groups.
4-Benzylpiperidine: Another related compound with a benzyl group attached to the piperidine ring.
Uniqueness
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one is unique due to its combination of a piperidine ring, a benzyl group, a dihydropyrimidinone ring, and a cyclopropyl group. This unique structure contributes to its distinct chemical and biological properties, making it a compound of interest for further research and development.
Biological Activity
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its interactions with biological targets, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a cyclopropyl group, and a pyrimidine moiety. The molecular formula is C21H30N4O with a molecular weight of approximately 346.5 g/mol. The unique combination of these structural features is believed to enhance its biological activity.
Research indicates that compounds similar to this compound may interact with various receptors and enzymes involved in pain modulation and neuroprotection. Preliminary studies suggest that this compound could act as an antagonist at sigma receptors, which are implicated in the modulation of pain pathways and neuroinflammation.
Pain Modulation
Studies have shown that derivatives of similar compounds exhibit significant analgesic effects. For instance, the interaction with sigma receptors may lead to altered pain perception and reduced neuropathic pain symptoms. In vitro assays demonstrated that these compounds could inhibit the calcium mobilization induced by eotaxin in human eosinophils, suggesting potential anti-inflammatory properties .
Antitumor Activity
Some findings indicate that this compound may possess antitumor properties. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving the downregulation of critical signaling pathways like ERK and CD44 . This suggests a potential role in cancer therapy, particularly in targeting malignancies associated with high levels of hyaluronic acid.
Case Study 1: Neuropathic Pain Model
In a controlled study using a neuropathic pain model, administration of the compound resulted in a significant decrease in pain scores compared to control groups. The mechanism was linked to its sigma receptor antagonism, which modulated pain pathways effectively.
Case Study 2: Cancer Cell Lines
Another study evaluated the compound's effects on several cancer cell lines (e.g., HT-29 and TK-10). Results indicated that it inhibited cell growth significantly at micromolar concentrations, showcasing its potential as an anticancer agent. The study highlighted its ability to induce apoptosis and alter mitochondrial function within the cancer cells .
Comparative Analysis
The following table summarizes the biological activities observed for this compound compared to related compounds:
Compound | Biological Activity | Mechanism |
---|---|---|
3-[(1-Benzylpiperidin-4-yl)methyl]-6-cyclopropyl... | Analgesic | Sigma receptor antagonism |
Similar Compounds A | Antitumor | ERK pathway inhibition |
Similar Compounds B | Anti-inflammatory | CCR3-mediated antagonism |
Properties
IUPAC Name |
3-[(1-benzylpiperidin-4-yl)methyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c24-20-12-19(18-6-7-18)21-15-23(20)14-17-8-10-22(11-9-17)13-16-4-2-1-3-5-16/h1-5,12,15,17-18H,6-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIYJDAFRLXOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.